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molecular formula C11H10BrClO4 B8461035 5-Bromo-3-chloro-2-(oxiran-2-ylmethoxy)phenyl acetate

5-Bromo-3-chloro-2-(oxiran-2-ylmethoxy)phenyl acetate

Cat. No. B8461035
M. Wt: 321.55 g/mol
InChI Key: ZEKYQEJXQWMEMI-UHFFFAOYSA-N
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Patent
US08524766B2

Procedure details

A solution of 1-[5-bromo-3-chloro-2-(oxiran-2-ylmethoxy)phenyl]ethanone (1.7 g, 5.6 mmol) and m-CPBA (2.4 g, 14 mmol) in DCM (30 ml) was heated to 50° C. After 22 h more m-CPBA (2.4 g, 14 mmol) was added and the mixture was heated at 50° C. for another 44 h and then brought to ambient temperature. The solid was filtered off and rinsed. The resulting filtrate was washed with sodium bicarbonate (saturated), brine and further dried (Na2SO4) and evaporated to dryness to give the crude title compound (2.7 g). MS m/z (rel. intensity, 70 eV) 280 (bp), 278 (84), 224 (54), 222 (52), 57 (79), 322 (M+, 5).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([Cl:16])[C:5]([O:11][CH2:12][CH:13]2[CH2:15][O:14]2)=[C:6](C(=O)C)[CH:7]=1.C1C=C(Cl)C=[C:19]([C:24]([O:26]O)=[O:25])C=1>C(Cl)Cl>[C:24]([O:26][C:6]1[CH:7]=[C:2]([Br:1])[CH:3]=[C:4]([Cl:16])[C:5]=1[O:11][CH2:12][CH:13]1[CH2:15][O:14]1)(=[O:25])[CH3:19]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C1)C(C)=O)OCC1OC1)Cl
Name
Quantity
2.4 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
brought to ambient temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
rinsed
WASH
Type
WASH
Details
The resulting filtrate was washed with sodium bicarbonate (saturated), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
further dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=CC(=C1)Br)Cl)OCC1OC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 149.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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